Octisalate, also known as 2-ethylhexyl salicylate, is a commonly used organic compound in the cosmetic and pharmaceutical industries. It is a colorless liquid with a faint odor and is primarily used as a UV filter in sunscreens and other personal care products. Octisalate is a derivative of salicylic acid and is known for its ability to absorb UVB radiation.
Octisalate is synthesized by esterification of salicylic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The efficiency and yield of the synthesis process depend on the reaction conditions, such as temperature, pressure, and the molar ratio of the reactants. The yield of octisalate synthesis is typically around 80-90%. The environmental and safety considerations associated with the synthesis of octisalate include the use of hazardous chemicals and the generation of waste products.
Chemical Structure and Biological Activity
Octisalate has a molecular formula of C15H22O3 and a molecular weight of 250.34 g/mol. It is a lipophilic compound with a log P value of 5.1, which indicates its ability to penetrate the skin. Octisalate absorbs UVB radiation in the range of 290-320 nm and has a maximum absorption peak at 306 nm. The mechanism of action of octisalate involves the absorption of UVB radiation and conversion of the absorbed energy into heat. Octisalate is a weak inhibitor of cyclooxygenase (COX) enzymes and has anti-inflammatory properties.
Octisalate has been shown to affect cell function and signal transduction pathways. It can induce oxidative stress and DNA damage in human skin cells. Octisalate has also been shown to modulate the expression of genes involved in inflammation and immune response. The potential therapeutic effects of octisalate include its anti-inflammatory and antioxidant properties. However, the toxic effects of octisalate on human health are not well understood.
Octisalate has various applications in medical research, environmental research, and industrial research. In medical research, octisalate is used as a UV filter in sunscreens and other personal care products. It has been studied for its role in drug development and clinical trials. The benefits of octisalate include its ability to protect the skin from UV radiation and prevent skin cancer. However, potential side effects of octisalate include skin irritation and allergic reactions. In environmental research, octisalate has been studied for its effects on ecosystems and its role in pollution management. Octisalate is biodegradable and has a low environmental impact. In industrial research, octisalate is used in manufacturing processes to improve product quality and efficiency. Health and safety considerations associated with the use of octisalate in industrial settings include exposure to hazardous chemicals and the generation of waste products.
Future Perspectives and Challenges
The current limitations in the use and study of octisalate include the lack of understanding of its toxic effects on human health and the environment. Possible solutions and improvements include the development of alternative UV filters that are safer and more effective. Future trends and prospects in the application of octisalate in scientific research include the development of new formulations and delivery systems that enhance its efficacy and safety. Conclusion: Octisalate is a widely used organic compound with various applications in the cosmetic and pharmaceutical industries. Its synthesis involves the esterification of salicylic acid with 2-ethylhexanol, and its efficiency and yield depend on the reaction conditions. Octisalate absorbs UVB radiation and has anti-inflammatory and antioxidant properties. Its potential therapeutic effects include its ability to protect the skin from UV radiation and prevent skin cancer. However, its toxic effects on human health and the environment are not well understood. Future research should focus on developing safer and more effective UV filters and understanding the potential risks associated with the use of octisalate.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Methoxybenzene-sulfonamide, also known as mesylate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This paper aims to provide a comprehensive review of the synthesis, chemical structure, biological activity, effects, applications, and future perspectives of methoxybenzene-sulfonamide.
AG-120 is an orally available inhibitor of isocitrate dehydrogenase type 1 (IDH1), with potential antineoplastic activity. Upon administration, AG-120 specifically inhibits a mutated form of IDH1 in the cytoplasm, which inhibits the formation of the oncometabolite, 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH1-expressing tumor cells.
EPZ004777 hydrochloride is a potent, selective DOT1L inhibitor with IC50 of 0.4 nM.IC50 value: 0.4 nM Target: DOT1Lin vitro: EPZ004777 selectively inhibits cellular H3K79 methylation and inhibits expression of key MLL fusion target genes. Following DOT1L inhibition, EPZ004777 selectively inhibits proliferation of MLL-Rearranged cell lines and MLL-AF9-transformed murine hematopoietic cells. In addition, EPZ004777 also induces differentiation and apoptosis in MLL-rearranged cells . EPZ004777 selectively inhibits proliferation of MLL–AF10 and CALM–AF10-transformed murine bone marrow cells . DOT1L inhibition by EPZ004777 results in significantly decreased proliferation, decreased expression of MLL-AF6 target genes, and cell cycle arrest of MLL-AF6-transformed cells .in vivo: EPZ004777 produces potent antitumor efficacy, and significantly increases median survival in a mouse xenograft model of MLL leukemia .
Ceritinib dihydrochloride is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) that is used in the treatment of non-small cell lung cancer (NSCLC). It was approved by the US Food and Drug Administration (FDA) in 2014 and has since been used in clinical trials and medical research. This paper aims to provide a comprehensive review of ceritinib dihydrochloride, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
GSK-J2 is a pyridine regio-isomer of GSK-J1 which poorly inhibits JMJD3 (IC50 > 100 μM), making it an appropriate negative control for in vitro studies involving GSK-J1; GSK-J1 is a selective inhibitor for human H3K27me3 demethylases.
Potassium (K+) channels are categorized by their mode of activation and the number of transmembrane segments. The voltage-gated six-transmembrane K+ channels include KCNQ1, first recognized for its role in cardiac function and subsequently in hearing, gastrointestinal chloride secretion, and other processes. ML-277 is a potent activator of KCNQ1 channels (EC50 = 260 nM). The EC50 value of this compound at the related channels KCNQ2, KCNQ4, and hERG exceeds 30 µM. ML-277 potentiates both homomultimeric KCNQ1 channels and unsaturated heteromultimeric (KCNQ1/KCNE1) channels in model cardiomyocytes and augments delayed rectifier K+ current in cultured human cardiomyocytes. Novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator ML 277 is a selective Kv7.1 potassium channel activator and can be applied to treatments involving the correction of heart, respiratory or brain malfunctions as a result of gene mutation. ML277(CID53347902) is a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator with EC50 of 270 nM. IC50 value: 270 nM (EC50) Target: K(v)7.1 activatorML277 was shown to be highly selective against other KCNQ channels (>100-fold selectivity versus KCNQ2 and KCNQ4) as well as against the distantly related hERG potassium channel.
BS-181 hydrochloride is a small molecule inhibitor that has gained significant attention in the field of drug development due to its potential therapeutic applications. It is a selective inhibitor of the protein kinase D (PKD) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
EPZ005687 is a potent, selective inhibitor of the lysine methyltranferase EZH2 (Ki = 24 nM), the enzymatic subunit of polycomb repressive complex 2 (PRC2). It acts competitively with the EZH2 substrate S-adenosylmethionine. EPZ005687 has greater than 500-fold selectivity against 15 other protein methyltransferases and has 50-fold selectivity against EZH1.1 It blocks trimethylation of the PRC2 target histone 3 lysine 27 (IC50 = 80 nM), decreasing the proliferation of lymphoma cells carrying mutant, but not wild-type, EZH2.1 A potent and selective small molecule inhibitor of histone methyltransferase EZH2 EPZ-005687 is a potent and selective inhibitor of EZH2 with Ki of 24 nM, 50-fold selectivity against EZH1 and 500-fold selectivity against 15 other protein methyltransferases. IC50 Value: 24 nM (Ki)Target: EZH2in vitro: EPZ005687 shows concentration-dependent inhibition of PRC2 enzymatic activity with an IC50 value of 54 nM. It is a direct inhibitor of PRC2 enzymatic activity and does not function by disrupting the protein-protein interactions among the PRC2 subunits. EPZ005687 binds in the SAM pocket of the EZH2 SET domain and is a SAM-competitive inhibitor of EZH2 enzyme activity. The affinity of EPZ005687 is similar (within a two-fold range) for PRC2 complexes containing wild-type and Tyr641 mutant EZH2, but significantly greater affinity for the A677G mutant enzyme (5.4-fold). EPZ005687 reduces H3K27 methylation in various lymphoma cells. It shows robust cell killing in heterozygous Tyr641 or Ala677 mutant cells, with minimal effects on the proliferation of wild-type cells. EPZ005687 increases G1 phase of the cell cycle with correlative decreases in the S as well as the G2/M phases. In a Tyr641 mutant lymphoma cell line, EPZ005687 can lead to derepression of known EZH2 target genes and affect genes specifically repressed by the EZH2 Tyr641 mutant. in vivo: